4-phenyl-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one
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Overview
Description
4-phenyl-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core with phenyl and propenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-2H-chromen-2-one and 3-phenyl-2-propenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Etherification: The hydroxyl group of the chromen-2-one undergoes etherification with the propenyl bromide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman derivatives.
Scientific Research Applications
4-phenyl-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-phenyl-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-{[(4-methylbenzyl)oxy]}-4-phenyl-2H-chromen-2-one
- 7-{[(3-methylbenzyl)oxy]}-4-phenyl-2H-chromen-2-one
- 7-{[(4-methoxybenzyl)oxy]}-4-phenyl-2H-chromen-2-one
Uniqueness
4-phenyl-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propenyl group enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H18O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-phenyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C24H18O3/c25-24-17-22(19-11-5-2-6-12-19)21-14-13-20(16-23(21)27-24)26-15-7-10-18-8-3-1-4-9-18/h1-14,16-17H,15H2/b10-7+ |
InChI Key |
YFTRHTQNMNWNOI-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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